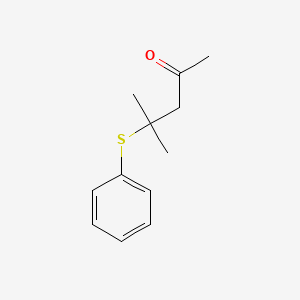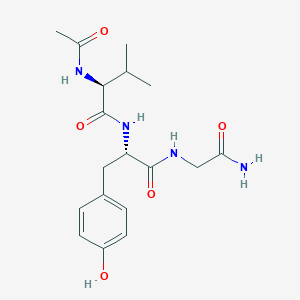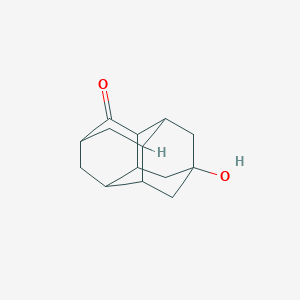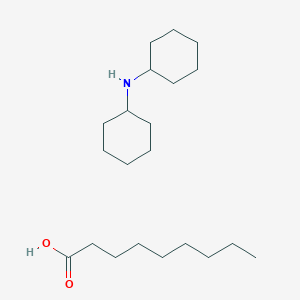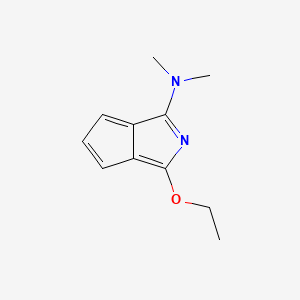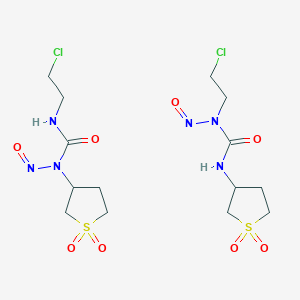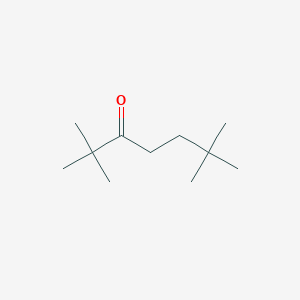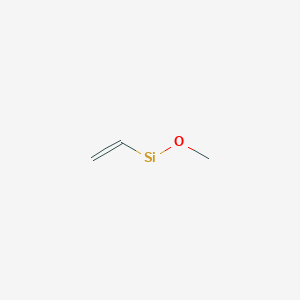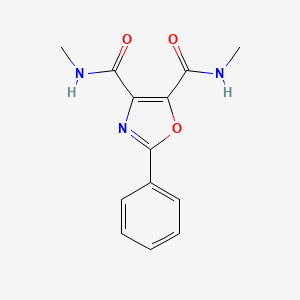
((2,4,6-Triamino-1-oxido-1,2-dihydro-5-pyrimidinyl)amino)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2,4,6-Triamino-1-oxido-1,2-dihydro-5-pyrimidinyl)amino)methanol is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their significant role in biological systems, including DNA and RNA structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2,4,6-Triamino-1-oxido-1,2-dihydro-5-pyrimidinyl)amino)methanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific reagents to ensure the correct formation of the pyrimidine ring and the subsequent functionalization to introduce the amino and oxido groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
((2,4,6-Triamino-1-oxido-1,2-dihydro-5-pyrimidinyl)amino)methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the oxido group, potentially leading to different functional groups.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce hydroxyl derivatives. Substitution reactions can lead to a wide range of functionalized pyrimidine compounds.
Scientific Research Applications
Chemistry
In chemistry, ((2,4,6-Triamino-1-oxido-1,2-dihydro-5-pyrimidinyl)amino)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
Biologically, this compound is studied for its potential interactions with nucleic acids and proteins. Its structural similarity to nucleotides makes it a candidate for research in genetic and enzymatic studies.
Medicine
In medicine, the compound’s derivatives are explored for their potential therapeutic properties. Pyrimidine derivatives are known for their antiviral, anticancer, and antimicrobial activities, making this compound a subject of interest in pharmaceutical research.
Industry
Industrially, this compound is used in the production of dyes, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of ((2,4,6-Triamino-1-oxido-1,2-dihydro-5-pyrimidinyl)amino)methanol involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In genetic studies, it may interact with DNA or RNA, affecting replication or transcription processes. The specific pathways involved depend on the biological context and the particular derivative of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
Cytosine: A component of DNA and RNA with similar structural features.
Thymine: Another DNA component with a pyrimidine ring.
Uracil: Found in RNA, structurally similar to thymine but lacking a methyl group.
Uniqueness
((2,4,6-Triamino-1-oxido-1,2-dihydro-5-pyrimidinyl)amino)methanol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of multiple amino groups and an oxido group allows for diverse chemical modifications and interactions, setting it apart from other pyrimidine derivatives.
Properties
CAS No. |
46158-00-3 |
|---|---|
Molecular Formula |
C5H10N6O2 |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
[(2,4,6-triamino-1-oxidopyrimidin-1-ium-5-yl)amino]methanol |
InChI |
InChI=1S/C5H10N6O2/c6-3-2(9-1-12)4(7)11(13)5(8)10-3/h9,12H,1,7H2,(H4,6,8,10) |
InChI Key |
AYJGVWFCMWLMHL-UHFFFAOYSA-N |
Canonical SMILES |
C(NC1=C(N=C([N+](=C1N)[O-])N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]-](/img/structure/B14657186.png)
![[(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14657190.png)
